molecular formula C21H21FN6O2 B1654027 VIT-2763 CAS No. 2095668-10-1

VIT-2763

Cat. No.: B1654027
CAS No.: 2095668-10-1
M. Wt: 408.4 g/mol
InChI Key: KNYVRFXIVWUGBZ-UHFFFAOYSA-N
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Description

Vamifeport is an oral inhibitor of ferroportin, an enzyme essential for the transport of iron in the body. Ferroportin plays a key role in regulating iron uptake and distribution. By inhibiting ferroportin, vamifeport helps manage conditions related to iron overload, such as sickle cell disease and β-thalassemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vamifeport involves multiple steps, starting from commercially available precursors. The key steps typically include:

    Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Functional group modifications: Introduction of specific functional groups that are essential for the biological activity of vamifeport. This may involve reactions such as halogenation, alkylation, and acylation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of vamifeport follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Key considerations include:

    Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.

    Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.

    Environmental impact: Minimizing waste and using environmentally friendly solvents and reagents where possible.

Chemical Reactions Analysis

Types of Reactions

Vamifeport undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically to reduce carbonyl groups to alcohols.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific functional groups present in vamifeport. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Vamifeport has a wide range of applications in scientific research:

Mechanism of Action

Vamifeport exerts its effects by binding to ferroportin, the only known iron exporter in mammals. By inhibiting ferroportin, vamifeport prevents the release of iron from cells into the bloodstream. This leads to a reduction in iron levels in the blood, which is beneficial in conditions characterized by iron overload . The molecular targets and pathways involved include:

    Ferroportin: Direct inhibition of this transporter.

    Iron homeostasis pathways: Modulation of pathways that regulate iron uptake, storage, and utilization.

Comparison with Similar Compounds

Vamifeport is unique in its specific inhibition of ferroportin. Similar compounds include:

    Deferoxamine: An iron chelator used to treat iron overload but works by binding free iron rather than inhibiting ferroportin.

    Deferasirox: Another iron chelator with a similar mechanism to deferoxamine.

    Ferristatin: A compound that also targets iron transport but through different mechanisms.

Vamifeport stands out due to its oral bioavailability and specific mechanism of action, making it a promising candidate for treating iron-related disorders .

Properties

IUPAC Name

2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2/c22-14-4-3-9-24-17(14)12-25-21(29)18-13-30-20(28-18)8-11-23-10-7-19-26-15-5-1-2-6-16(15)27-19/h1-6,9,13,23H,7-8,10-12H2,(H,25,29)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYVRFXIVWUGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNCCC3=NC(=CO3)C(=O)NCC4=C(C=CC=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095668-10-1
Record name Vamifeport [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095668101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VAMIFEPORT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUF66UD0KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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